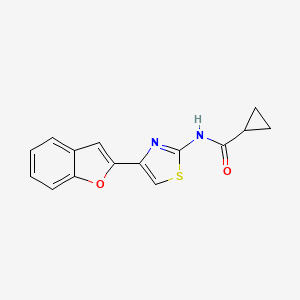

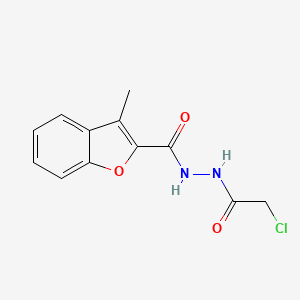

N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves heterocyclization processes. For instance, a series of novel N-substituted benzamides with a benzothiazole moiety were synthesized through the reaction of corresponding thioureas with α-bromoacetone in the presence of triethylamine . Another method described the copper-catalyzed intramolecular cyclization of thioureas to form N-benzothiazol-2-yl-amides . These methods suggest that the synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide might also involve similar cyclization reactions, possibly with modifications to incorporate the benzofuran and cyclopropane moieties.

Molecular Structure Analysis

The molecular structure of compounds with benzothiazole moieties can be complex. The paper on Fe(III), Co(II), and Cr(III) complexes of a related compound provides insights into the structural characterization of such compounds using various spectroscopic techniques . Although the exact structure of this compound is not provided, it can be inferred that its structure would be analyzed using similar techniques to determine the arrangement of the benzofuran, thiazole, and cyclopropane groups.

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can include cyclization, complexation with metals, and tranamidation as indicated by the provided papers . These reactions are crucial for the synthesis and modification of the compounds, suggesting that this compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are not directly discussed in the provided papers. However, the thermal fragmentation and calculation of thermal parameters for metal complexes of a related compound are mentioned . This suggests that the physical properties such as thermal stability and the chemical properties like reactivity with metals could be relevant for this compound as well.

Relevant Case Studies

No specific case studies are mentioned in the provided papers. However, the biological activities of the synthesized compounds and their metal complexes, including antioxidant, anticancer, and antimicrobial properties, are assessed . These biological activities could be relevant for similar compounds, indicating potential applications of this compound in medicinal chemistry.

科学的研究の応用

Anti-HIV, Anticancer, and Antimicrobial Agents

A study investigated the synthesis and in vitro evaluation of novel benzofuran derivatives, including those related to N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide, for potential anti-HIV-1, anticancer, and antimicrobial applications. These compounds, especially those with significant reduction in the viral cytopathic effect, indicate a promising avenue for the development of new therapeutic agents against HIV, certain cancers, and microbial infections (S. Rida et al., 2006).

Antimicrobial Activity

Another study synthesized a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives. These compounds were evaluated for in vitro antibacterial activity against pathogenic microorganisms including E. coli, P. vulgaris, S. typhi, and S. aureus. The results suggested that these compounds could serve as bases for the development of new antibacterial agents, showcasing the versatility of the benzofuran derivative framework in antimicrobial research (M. Idrees et al., 2019).

Fluorescent Probes

A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines explored their application as blue-green fluorescent probes. This research indicates the potential use of this compound derivatives in the development of fluorescent materials for various scientific and industrial applications, due to their high quantum yield and the ability to emit green light in different solvents (Y. Bodke et al., 2013).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents. A specific study focused on the design and synthesis of derivatives that showed selective cytotoxicity against tumorigenic cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Such research underscores the relevance of this compound and its derivatives in the development of new antitumor medications (Masao Yoshida et al., 2005).

Antimicrobial and Analgesic Activity

Research into 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives demonstrated their antimicrobial and analgesic activities. This study provides evidence of the multifunctional nature of benzofuran derivatives, potentially leading to the development of new drugs with combined therapeutic effects (Bhovi K. Venkatesh et al., 2010).

将来の方向性

作用機序

Target of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . Therefore, the primary targets of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could be proteins involved in cell growth and proliferation.

Mode of Action

The compound might interact with its targets by binding to their active sites, thereby inhibiting their function and leading to cell growth inhibition .

Biochemical Pathways

The compound might affect pathways related to cell growth and proliferation. The downstream effects could include cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action could include decreased cell proliferation and increased cell death in cancer cells .

特性

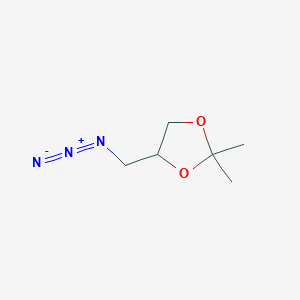

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(9-5-6-9)17-15-16-11(8-20-15)13-7-10-3-1-2-4-12(10)19-13/h1-4,7-9H,5-6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUDUYKPQQZHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

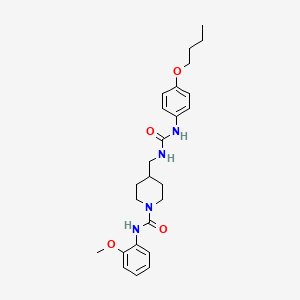

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)

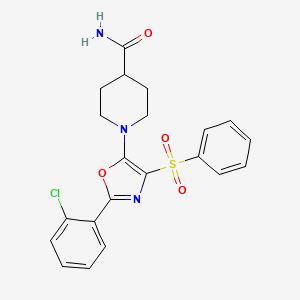

![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)

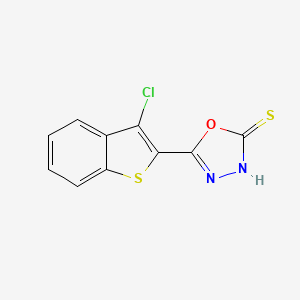

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)